molecular formula C5H5ClN2O2 B12101935 5-Chloro-4-methoxypyrimidine 1-oxide

5-Chloro-4-methoxypyrimidine 1-oxide

Cat. No.: B12101935
M. Wt: 160.56 g/mol
InChI Key: KKDPTLLGGTWLKD-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxypyrimidine 1-oxide is a heterocyclic organic compound with the molecular formula C5H5ClN2O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxypyrimidine 1-oxide typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method includes the reaction of 4-methoxypyrimidine with a chlorinating agent such as sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the chlorine atom at the 5-position. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxypyrimidine 1-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Chloro-4-methoxypyrimidine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxypyrimidine 1-oxide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal biochemical processes. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxypyrimidine
  • 4-Chloro-5-methoxypyrimidine
  • 5-Bromo-4-methoxypyrimidine

Uniqueness

5-Chloro-4-methoxypyrimidine 1-oxide is unique due to the presence of both chlorine and methoxy groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits a different profile of interactions with biological targets, making it valuable for specific applications in drug development and materials science .

Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

5-chloro-4-methoxy-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C5H5ClN2O2/c1-10-5-4(6)2-8(9)3-7-5/h2-3H,1H3

InChI Key

KKDPTLLGGTWLKD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=[N+](C=C1Cl)[O-]

Origin of Product

United States

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